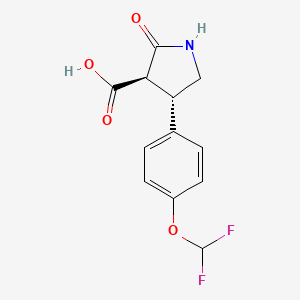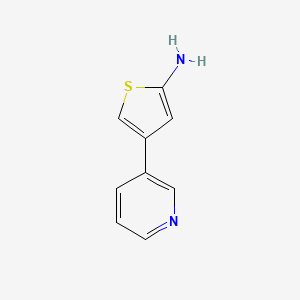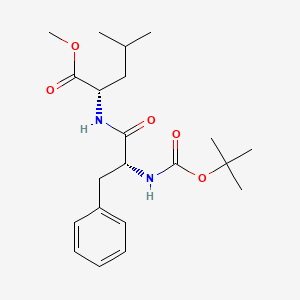
Rel-(3R,4S)-4-(4-(difluoromethoxy)phenyl)-2-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(4-(difluoromethoxy)phenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a difluoromethoxyphenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(4-(difluoromethoxy)phenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Difluoromethoxyphenyl Group: This step may involve nucleophilic substitution reactions using appropriate difluoromethoxyphenyl precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-(4-(difluoromethoxy)phenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The difluoromethoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(4-(difluoromethoxy)phenyl)-2-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- Rel-(3R,4S)-4-(4-fluorophenyl)-2-oxopyrrolidine-3-carboxylic acid
- Rel-(3R,4S)-4-(4-chlorophenyl)-2-oxopyrrolidine-3-carboxylic acid
Uniqueness
Rel-(3R,4S)-4-(4-(difluoromethoxy)phenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C12H11F2NO4 |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
(3R,4S)-4-[4-(difluoromethoxy)phenyl]-2-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c13-12(14)19-7-3-1-6(2-4-7)8-5-15-10(16)9(8)11(17)18/h1-4,8-9,12H,5H2,(H,15,16)(H,17,18)/t8-,9-/m1/s1 |
InChI Key |
SFMSYOBSERHLPD-RKDXNWHRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC(F)F |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)O)C2=CC=C(C=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B12990627.png)
![3-[(2,4-dimethylanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B12990631.png)



![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12990651.png)


![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)

![N-Ethyl-N-methyldibenzo[b,d]furan-4-amine](/img/structure/B12990677.png)
